N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-20(25)14-12-18(22-23)16-9-5-6-10-17(16)21-19(24)13-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,24)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFPDABFOXEBA-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone is reacted with a halogenated benzene derivative.
Formation of the Cinnamamide Moiety: The final step involves the coupling of the phenyl-substituted pyridazinone with cinnamic acid or its derivatives using amide bond-forming reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and cinnamamide moieties, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets involved in disease pathways.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it useful in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Enamine Catalogue
A structurally related compound, 1-benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3-[(1r,4r)-4-[(5-cyanopyridin-2-yl)amino]cyclohexyl]urea (reported by Enamine Ltd.), shares a pyridinone (1-methyl-6-oxo-1,6-dihydropyridin-3-yl) fragment but differs in core structure and substituents (Table 1) .
Table 1: Key Structural and Physicochemical Comparisons
| Property | Target Compound (Pyridazine-based) | Enamine Compound (Pyridinone-based) |
|---|---|---|
| Core Heterocycle | Pyridazine (two adjacent N atoms) | Pyridinone (one N, one ketone) |
| Functional Groups | Cinnamamide, methyl, ketone | Urea, benzyl, cyanopyridine |
| Molecular Weight | ~349.4 g/mol (calculated) | 401.45 g/mol |
| Hydrogen Bond Acceptors | 4 (estimated) | 7 |
| logP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (lower lipophilicity) |
Key Differences and Implications
Heterocyclic Core: The pyridazine ring in the target compound provides distinct electronic properties due to its two adjacent nitrogen atoms, enhancing hydrogen-bonding interactions compared to the single nitrogen in pyridinone. This could improve binding to ATP pockets in kinases . The pyridinone in the Enamine compound introduces a ketone group, which may increase polarity but reduce membrane permeability.
Substituent Effects: The cinnamamide moiety in the target compound offers a planar, conjugated system for π-π stacking with aromatic residues in protein targets. In contrast, the urea linkage in the Enamine compound facilitates stronger hydrogen bonding but may limit bioavailability due to higher polarity.
Physicochemical Properties :
- The target compound’s lower molecular weight (~349 vs. 401 g/mol) and moderate logP suggest better oral absorption. However, fewer hydrogen-bond acceptors (4 vs. 7) may reduce solubility in aqueous environments.
Crystallographic and Conformational Insights
Crystallographic tools like SHELXL and SHELXT (used for structure refinement and solution) and WinGX/ORTEP (for visualization) enable detailed comparisons of molecular conformations . For example:
- The dihedral angle between the pyridazine and phenyl ring in the target compound likely influences its binding mode. Pyridazine’s rigid planar structure may enforce a specific orientation, whereas pyridinone derivatives (with a ketone) could exhibit greater rotational flexibility.
- Crystal packing analysis via SHELXL might reveal differences in intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the target compound and its analogs, impacting stability and formulation .
Research Findings and Methodological Considerations
- Synthetic Accessibility : The cinnamamide group is synthetically tractable, enabling modular derivatization for structure-activity relationship (SAR) studies.
- Kinase Inhibition Potential: Pyridazine derivatives are known to inhibit kinases like BRAF or CDK2. The target compound’s structure aligns with pharmacophores for such targets, though activity must be validated experimentally.
- Metabolic Stability : The methyl group on the pyridazine ring may reduce oxidative metabolism compared to unmethylated analogs, extending half-life .
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridazine derivatives, characterized by a unique structure that may contribute to its biological activities. Its molecular formula is and it has a molecular weight of approximately 320.39 g/mol.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins .
2. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It appears to inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .
3. Antimicrobial Activity
this compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Studies suggest that it disrupts microbial cell membranes, leading to cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways that lead to cellular responses relevant to cancer and inflammation.
Case Studies
Several studies have been conducted to evaluate the effects of this compound on different biological systems:
| Study | Objective | Findings |
|---|---|---|
| Kamble et al. (2017) | Evaluate anticancer properties | Induced apoptosis in breast cancer cell lines; inhibited cell proliferation |
| Ibrahim et al. (2017) | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in vitro |
| Abiha et al. (2018) | Test antimicrobial efficacy | Effective against Staphylococcus aureus and Candida albicans |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide, and how are intermediates validated?
- Methodology : Synthesis typically involves coupling a pyridazinone intermediate with a cinnamoyl chloride derivative. Key steps include:
- Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Amide bond formation using DCC (N,N'-dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agents in anhydrous dichloromethane .
- Validation : Intermediates are characterized via 1H/13C NMR (Bruker Avance III HD 400 MHz) and HPLC (Agilent 1260 Infinity II, C18 column, 90% acetonitrile/water) to confirm purity (>95%) .
Q. How is the crystal structure of this compound resolved, and what software tools are critical for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data refinement employs SHELXL for least-squares optimization of atomic coordinates and thermal displacement parameters .
- Tools :
- WinGX Suite : For data integration and space group determination .
- ORTEP : Visualization of anisotropic displacement ellipsoids .
Q. What in vitro assays are used to assess its biological activity, and how are results standardized?
- Assays :
- Antiproliferative Activity : MTT assay (72-hour exposure, IC50 calculation) against breast cancer cell lines (MCF-7, MDA-MB-231) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR kinase inhibition at 10 µM) .
Advanced Research Questions
Q. How do modifications to the cinnamamide linker or pyridazinone ring affect structure-activity relationships (SAR)?
- Methodology :
- Region-Specific Modifications :
- Synthetic Validation : Parallel synthesis of analogs followed by SPR (Surface Plasmon Resonance) for binding affinity .
Q. What computational models predict binding modes to therapeutic targets like kinases or NLRP3 inflammasome?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes .
Q. How are contradictory data in biological assays resolved (e.g., varying IC50 values across studies)?
- Resolution Strategies :
- Source Analysis : Compare cell line authenticity (STR profiling) and assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal Assays : Confirm cytotoxicity via Annexin V/PI flow cytometry alongside MTT .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models (e.g., RevMan 5.4) .
Q. What in vivo models validate its pharmacokinetics and toxicity profile?
- Methodology :
- Pharmacokinetics : SD rats (n=6) dosed at 10 mg/kg IV; plasma analyzed via LC-MS/MS for t1/2, Cmax, and AUC .
- Toxicity : 14-day repeat-dose study in mice (OECD 407 guidelines), monitoring ALT/AST levels and histopathology .
- Key Challenges : Low oral bioavailability (<20%) due to first-pass metabolism; addressed via PEGylated nanoparticle formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
